
Dihydrogen hexachloroosmiate (IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen hexachloroosmiate (IV) is a coordination compound with the chemical formula H₂OsCl₆. It is a complex salt where osmium is in the +4 oxidation state, coordinated by six chloride ions. This compound is known for its distinctive properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroosmiate (IV) can be synthesized through the reaction of osmium tetroxide with hydrochloric acid. The reaction typically involves dissolving osmium tetroxide in concentrated hydrochloric acid, followed by the addition of hydrogen chloride gas to form the hexachloroosmiate complex. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of dihydrogen hexachloroosmiate (IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity osmium tetroxide and hydrochloric acid, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen hexachloroosmiate (IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium (III) or osmium (II).
Substitution: Chloride ligands can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve aqueous solutions and mild heating.
Major Products Formed
Oxidation: Higher oxidation state complexes like osmium (VI) compounds.
Reduction: Lower oxidation state complexes like osmium (III) or osmium (II) compounds.
Substitution: Complexes with different ligands, such as aquo or ammine complexes.
Wissenschaftliche Forschungsanwendungen
Dihydrogen hexachloroosmiate (IV) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other osmium complexes and catalysts.
Biology: Employed in studies involving osmium’s interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of high-purity osmium compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of dihydrogen hexachloroosmiate (IV) involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, potentially disrupting their function. The pathways involved include ligand exchange reactions and redox processes, which can lead to the formation of reactive osmium species that exert cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydrogen hexachloroplatinate (IV)
- Dihydrogen hexachlororuthenate (IV)
- Dihydrogen hexachloroiridate (IV)
Uniqueness
Dihydrogen hexachloroosmiate (IV) is unique due to the specific properties of osmium, such as its high density and resistance to corrosion. These properties make it particularly useful in applications requiring robust and stable compounds. Additionally, the redox chemistry of osmium provides unique opportunities for catalytic and therapeutic applications that are not as pronounced in similar compounds of platinum, ruthenium, or iridium.
Eigenschaften
Molekularformel |
Cl6H2Os |
|---|---|
Molekulargewicht |
405.0 g/mol |
IUPAC-Name |
tetrachloroosmium;dihydrochloride |
InChI |
InChI=1S/6ClH.Os/h6*1H;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
UTIXXJBEMJZGFB-UHFFFAOYSA-J |
Kanonische SMILES |
Cl.Cl.Cl[Os](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)
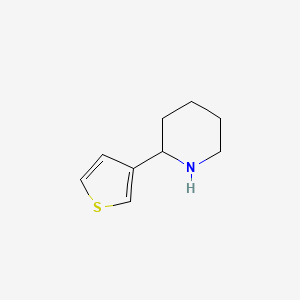
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)
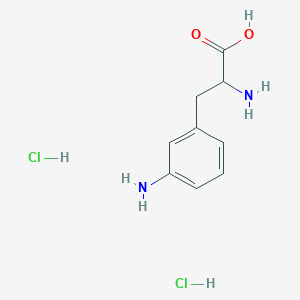
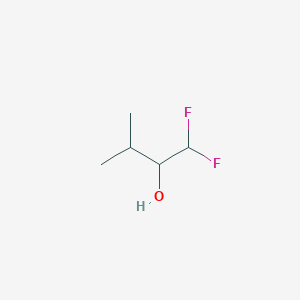


![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)
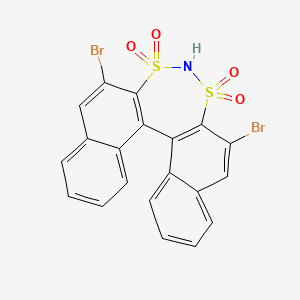
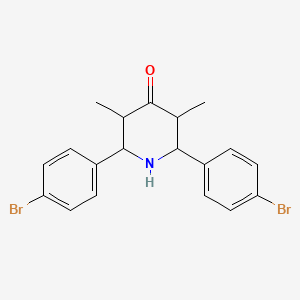
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
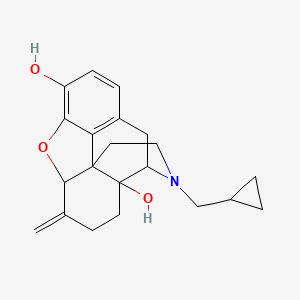
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)
